![molecular formula C11H21NO4 B6297433 Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate CAS No. 54424-07-6](/img/structure/B6297433.png)
Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate
Overview
Description
Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate, also known as ETBU, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint odor that is insoluble in water. ETBU is used in organic synthesis as a protecting group for amino acids, and as a reagent in peptide synthesis, as well as in the production of various pharmaceuticals. It can also be used as a catalyst in the synthesis of polymers and polysaccharides.
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate is not fully understood, but it is believed to act as a catalyst in the formation of peptides, proteins, and polymers. It is also believed to act as a protecting group for amino acids, and can be used as a reagent in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate is generally considered to be non-toxic and non-irritant, and is not known to have any adverse effects on the human body. However, it is important to note that Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate is a synthetic compound and should be handled with care.
Advantages and Limitations for Lab Experiments
Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate has several advantages for use in laboratory experiments. It is a stable, non-toxic compound that is insoluble in water, making it easy to handle and store. It is also relatively inexpensive and can be used in a wide range of applications. However, it is important to be aware that Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate is a synthetic compound, and should be handled with care.
Future Directions
For research involving Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate include the development of new methods for synthesizing peptides and proteins, as well as the development of new methods for synthesizing polymers and polysaccharides. Additionally, Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate could be further studied to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted to develop new applications for Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate in the synthesis of pharmaceuticals.
Scientific Research Applications
Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate is used in a variety of scientific research applications, such as peptide synthesis, protein synthesis, and the synthesis of polymers and polysaccharides. It is also used as a protecting group for amino acids, and can be used as a reagent in the synthesis of pharmaceuticals. In addition, Ethyl 3-(tert-butoxycarbonyl(methyl) amino)propanoate can be used as a catalyst in the synthesis of polymers and polysaccharides.
properties
IUPAC Name |
ethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLXDIGKZGAVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(N-Boc-N-methylamino)propionate |
Synthesis routes and methods
Procedure details
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